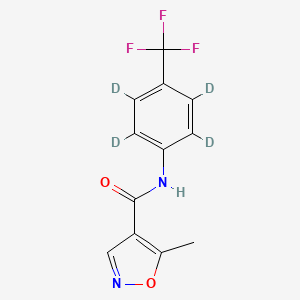

Leflunomide-d4

Descripción general

Descripción

Leflunomida-d4 es una forma deuterada de Leflunomida, un inhibidor de la síntesis de pirimidina utilizado principalmente como un fármaco antirreumático modificador de la enfermedad (DMARD). Leflunomida-d4 se utiliza a menudo en la investigación científica para estudiar la farmacocinética y el metabolismo de Leflunomida debido a la presencia de átomos de deuterio, que pueden detectarse mediante espectrometría de masas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Leflunomida-d4 implica la incorporación de átomos de deuterio en la molécula de Leflunomida. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un método común implica el uso de disolventes deuterados en el paso final de la síntesis para intercambiar átomos de hidrógeno por deuterio.

Métodos de producción industrial

La producción industrial de Leflunomida-d4 sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados para garantizar la incorporación de átomos de deuterio. El proceso de producción se optimiza para lograr altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Leflunomida-d4 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Leflunomida-d4 puede oxidarse para formar su metabolito activo, Teriflunomida-d4.

Reducción: Las reacciones de reducción pueden convertir Leflunomida-d4 de nuevo a sus compuestos precursores.

Sustitución: Leflunomida-d4 puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales productos formados

Oxidación: El principal producto es Teriflunomida-d4.

Reducción: Los principales productos son los compuestos precursores de Leflunomida-d4.

Sustitución: Los productos dependen de la reacción de sustitución específica y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Clinical Applications

Leflunomide-d4's applications are primarily observed in the following areas:

- Rheumatoid Arthritis : Leflunomide is effective in reducing symptoms and preventing joint damage in patients with rheumatoid arthritis. Clinical studies have shown that it improves clinical outcomes and delays radiologic progression compared to placebo and other DMARDs such as methotrexate and sulfasalazine .

- Psoriatic Arthritis : Although leflunomide is indicated for psoriatic arthritis, its efficacy specifically for skin lesions has not been established to the same extent as for joint symptoms. Nevertheless, it remains a viable option for managing systemic symptoms associated with this condition .

- Cancer Treatment : Research has explored the potential of leflunomide as an adjunctive treatment in various cancers due to its mechanism of action that inhibits rapidly dividing cells. However, it has not received FDA approval for this indication .

Efficacy in Rheumatoid Arthritis

A prospective study involving over 1000 patients demonstrated that leflunomide effectively suppresses rheumatoid arthritis symptoms with a safety profile comparable to other DMARDs. The study highlighted that adverse effects were manageable with regular monitoring of liver function .

Combined Therapy

Research indicates that combining leflunomide with methotrexate enhances efficacy without significantly increasing adverse events. A meta-analysis showed that this combination therapy resulted in better clinical outcomes than methotrexate alone over extended periods .

Safety Profile

This compound is generally well-tolerated; however, it can lead to hepatotoxicity in some patients. Regular monitoring of liver enzymes is recommended during treatment. A study reported that 8.9% of patients experienced grade 2 or 3 elevations in liver function tests within six months of starting therapy, but these were typically manageable .

Comparative Efficacy Table

Mecanismo De Acción

Leflunomida-d4 ejerce sus efectos inhibiendo la enzima dihidroorotato deshidrogenasa (DHODH), que participa en la síntesis de novo de pirimidinas. Esta inhibición conduce a una disminución en la producción de pirimidinas, que son esenciales para la síntesis de ADN y ARN. Como resultado, Leflunomida-d4 inhibe la proliferación de células que se dividen rápidamente, como los linfocitos activados, y ejerce efectos inmunomoduladores y antiinflamatorios .

Comparación Con Compuestos Similares

Compuestos similares

Teriflunomida: El metabolito activo de Leflunomida, también un inhibidor de DHODH.

Metotrexato: Otro DMARD que inhibe la dihidrofolato reductasa.

Sulfasalazina: Un DMARD con propiedades antiinflamatorias.

Hidroxicloroquina: Un fármaco antimalárico con efectos inmunomoduladores.

Singularidad de Leflunomida-d4

Leflunomida-d4 es única debido a la presencia de átomos de deuterio, lo que la hace útil en estudios farmacocinéticos y metabólicos. Los átomos de deuterio proporcionan una diferencia de masa distinta que se puede detectar mediante espectrometría de masas, lo que permite un seguimiento y análisis precisos del compuesto en sistemas biológicos.

Actividad Biológica

Leflunomide-d4 is a stable isotope-labeled derivative of leflunomide, an immunomodulatory drug primarily used in the treatment of rheumatoid arthritis (RA). The compound exhibits significant biological activity through various mechanisms, particularly its role as a pyrimidine synthesis inhibitor and an aryl hydrocarbon receptor (AhR) agonist. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily through its active metabolite, A771726, which inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. This inhibition disrupts lymphocyte proliferation and has implications for autoimmune diseases such as RA. The following mechanisms are central to its biological activity:

- Inhibition of Pyrimidine Synthesis : By inhibiting DHODH, this compound limits the availability of pyrimidines necessary for DNA synthesis and cell division in lymphocytes, thus reducing their proliferation .

- AhR Activation : Recent studies have identified leflunomide as an agonist of the AhR, leading to nuclear translocation of AhR and modulation of gene expression related to immune responses and drug metabolism .

Biological Activity in Clinical Studies

Leflunomide has been extensively studied in clinical settings for its efficacy in treating RA. A notable study involving 334 patients demonstrated significant improvements in disease activity scores (DAS28) after 12 and 24 weeks of treatment:

| Time Point | DAS28 Response Rate (%) |

|---|---|

| 12 weeks | 71.9 |

| 24 weeks | 84.6 |

The study reported that 25% of patients achieved clinical remission (DAS28 ≤ 2.6), with common adverse reactions including diarrhea (3.0%) and nausea (2.4%) but no new significant side effects identified compared to previous studies .

In Vitro and In Vivo Research Findings

Research has also explored the effects of leflunomide on cancer cells, particularly neuroblastoma. In vitro studies indicated that leflunomide significantly reduced cell proliferation and induced apoptosis in neuroblastoma cell lines:

- Cell Cycle Arrest : Treatment with leflunomide caused S-phase cell cycle arrest in neuroblastoma cells, leading to increased apoptosis rates .

- Tumor Growth Inhibition : In a xenograft model using SCID mice, leflunomide treatment resulted in notable inhibition of tumor growth, suggesting potential applications in targeted cancer therapies .

Case Studies

A prospective study evaluated the efficacy and safety of leflunomide in patients with active RA. The findings highlighted the rapid onset of action and sustained improvement in disease activity:

Propiedades

IUPAC Name |

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGYURTWQBHIL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.